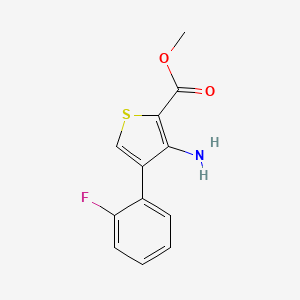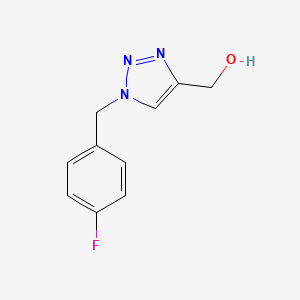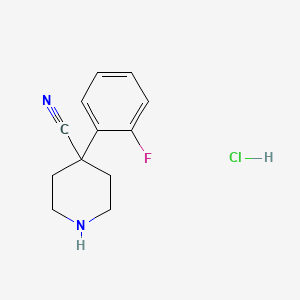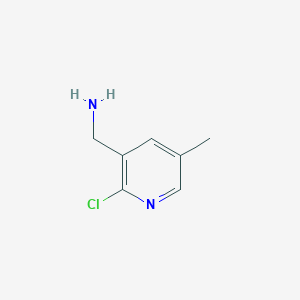
tert-Butyl (1-(4-amino-2-fluorophényl)pipéridin-4-yl)carbamate
Vue d'ensemble
Description
“tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C16H24FN3O2 . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation . It is also used in the synthesis of various drugs and bioactive compounds .
Synthesis Analysis
The synthesis of “tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate” involves several steps. The first step involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidine. The resulting product from the first step is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine (TEA) to form the final product.Molecular Structure Analysis
The molecular structure of “tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate” includes a piperidine ring, a carbamate group, and a fluorophenyl group . The presence of these groups gives the molecule its unique properties.Applications De Recherche Scientifique
Synthèse d'anilines N-Boc protégées
Ce composé est utilisé dans la synthèse catalysée au palladium d'anilines N-Boc protégées . Ces anilines sont des intermédiaires importants dans la synthèse de divers produits pharmaceutiques et composés organiques. Le groupe Boc (tert-butoxycarbonyle) est un groupe protecteur courant pour les amines lors de la synthèse chimique, qui peut être éliminé dans des conditions acides douces sans affecter d'autres groupes fonctionnels sensibles.
Synthèse de pyrroles tétrasubstitués
Il sert de précurseur dans la synthèse de pyrroles tétrasubstitués , qui sont fonctionnalisés par des groupes ester ou cétone en position C-3. Les pyrroles sont d'importants composés organiques aromatiques hétérocycliques, et leurs dérivés se retrouvent dans de nombreux produits pharmaceutiques, agrochimiques et colorants.
Précurseur dans la fabrication illicite de fentanyl
Le composé a été identifié comme un précurseur dans les voies de synthèse utilisées pour la fabrication illicite de fentanyl . Le fentanyl est un opiacé synthétique puissant, et son abus est une préoccupation majeure dans la crise des opioïdes. L'inclusion de ce composé sous contrôle international aide les gouvernements à prévenir sa diversion et son utilisation illégale.
Développement des PROTAC
Il est utilisé comme un lieur semi-flexible dans le développement des PROTAC (chimères de ciblage de la protéolyse) pour la dégradation ciblée des protéines . Les PROTAC sont une approche thérapeutique novatrice qui recrute une ligase E3 de l'ubiquitine pour marquer des protéines spécifiques causant des maladies en vue de leur dégradation par le protéasome.
Recherche sur les opiacés synthétiques
Le rôle du composé dans la synthèse d'opiacés synthétiques en fait un sujet de recherche dans les laboratoires de toxicologie et de tests de médicaments médico-légaux . Comprendre ses propriétés et sa réactivité peut contribuer au développement de méthodes analytiques pour la détection et l'analyse des opiacés synthétiques.
Mécanisme D'action
Target of action
The compound belongs to the class of piperidines, which are often used in medicinal chemistry due to their ability to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Piperidines can be involved in a wide range of biological processes depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties are often optimized during drug development to ensure that the compound reaches its target in the body and exerts its effects .
Result of action
The result of the compound’s action would depend on its specific target and mode of action. This could range from the modulation of cellular signaling pathways to the inhibition or activation of specific enzymes .
Action environment
The action of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate in lab experiments include its low toxicity, high solubility, and low cost. tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate in lab experiments. For example, tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is relatively unstable and can decompose under certain conditions. In addition, tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is not very water soluble, which can limit its use in certain experiments.
Orientations Futures
Tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate has the potential to be used in a variety of fields and applications. Future research should focus on further exploring the biochemical and physiological effects of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate and its potential use in the treatment of various diseases, such as cancer, HIV and malaria. In addition, further research should focus on exploring the potential use of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Finally, further research should focus on exploring the potential use of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate in the development of new materials and nanomaterials.
Analyse Biochimique
Biochemical Properties
tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . It interacts with enzymes such as palladium-catalyzed synthesis enzymes, which facilitate the formation of complex organic molecules . The nature of these interactions involves the formation of stable intermediates that are crucial for the synthesis of various biochemical compounds.
Cellular Effects
tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to act as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which is used for targeted protein degradation . This compound can modulate cell function by affecting the stability and degradation of specific proteins, thereby influencing cellular pathways and gene expression.
Molecular Mechanism
The molecular mechanism of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate involves its binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context of its use. For instance, in the synthesis of N-Boc-protected anilines, it forms stable intermediates that facilitate the reaction . Additionally, its role in PROTAC development involves binding to target proteins and promoting their degradation through the ubiquitin-proteasome system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate protein levels and cellular pathways.
Dosage Effects in Animal Models
The effects of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate vary with different dosages in animal models. At lower doses, it can effectively modulate protein levels without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is involved in metabolic pathways that include interactions with enzymes such as palladium-catalyzed synthesis enzymes . These interactions facilitate the formation of complex organic molecules and influence metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of various intermediates that are crucial for its biochemical activity.
Transport and Distribution
Within cells and tissues, tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation within specific cellular compartments. The compound’s distribution is crucial for its efficacy in modulating protein levels and cellular pathways.
Subcellular Localization
The subcellular localization of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The localization is essential for its role in PROTAC development and other biochemical applications.
Propriétés
IUPAC Name |
tert-butyl N-[1-(4-amino-2-fluorophenyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-12-6-8-20(9-7-12)14-5-4-11(18)10-13(14)17/h4-5,10,12H,6-9,18H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNYMHLVBPANAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467752.png)
![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)
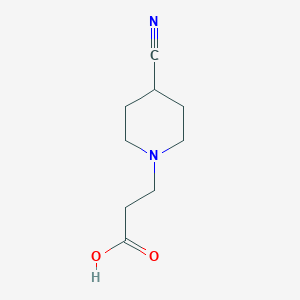
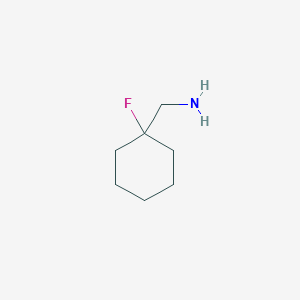
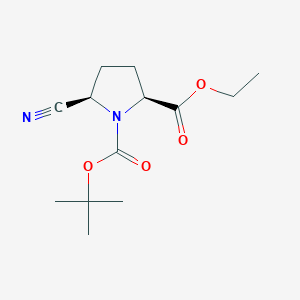
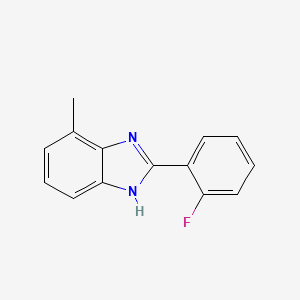

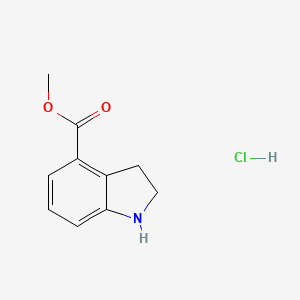
![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B1467765.png)
